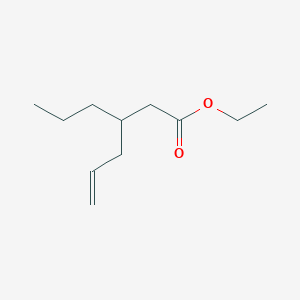
1-(1,4-Diazepane-1-sulfonyl)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4-Diazepane-1-sulfonyl)acridine is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes both an acridine moiety and a 1,4-diazepane ring, makes it a compound of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-(1,4-Diazepane-1-sulfonyl)acridine typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through various methods, including cyclization reactions involving anthranilic acid derivatives and arylamines.
Introduction of the 1,4-Diazepane Ring: The 1,4-diazepane ring can be introduced through nucleophilic substitution reactions involving appropriate precursors.
Sulfonylation: The final step involves the sulfonylation of the diazepane ring, which can be achieved using sulfonyl chlorides under basic conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(1,4-Diazepane-1-sulfonyl)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic aromatic substitution reactions can occur on the acridine ring, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1,4-Diazepane-1-sulfonyl)acridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: It can be used in the development of dyes and fluorescent materials.
Mécanisme D'action
The mechanism of action of 1-(1,4-Diazepane-1-sulfonyl)acridine involves its interaction with biological targets such as DNA and enzymes. The acridine moiety can intercalate into DNA, disrupting its function and leading to cell death . Additionally, the compound can inhibit enzymes involved in DNA replication and repair .
Comparaison Avec Des Composés Similaires
1-(1,4-Diazepane-1-sulfonyl)acridine can be compared with other similar compounds such as:
1,4-Diazepane: This compound shares the diazepane ring but lacks the acridine moiety.
Acridine Derivatives: Compounds like acriflavine and proflavine share the acridine core but have different substituents.
Piperazine Derivatives: These compounds have a similar ring structure but differ in their biological activities and applications.
Propriétés
Numéro CAS |
136579-37-8 |
|---|---|
Formule moléculaire |
C18H19N3O2S |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
1-(1,4-diazepan-1-ylsulfonyl)acridine |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,21-11-4-9-19-10-12-21)18-8-3-7-17-15(18)13-14-5-1-2-6-16(14)20-17/h1-3,5-8,13,19H,4,9-12H2 |
Clé InChI |
JHOKVFYQYHVZTH-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=NC4=CC=CC=C4C=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


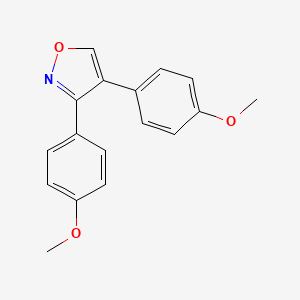
![Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B14265108.png)
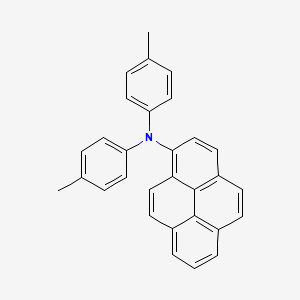
![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-](/img/structure/B14265125.png)
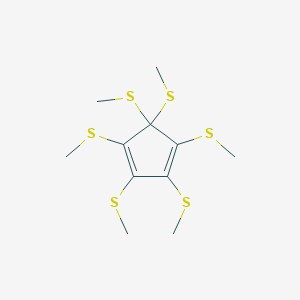
![1,1'-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene](/img/structure/B14265140.png)
![4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine](/img/structure/B14265141.png)
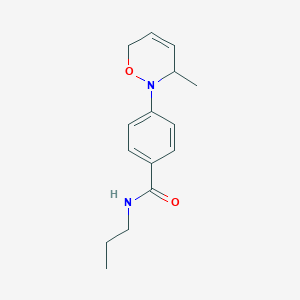
![Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl-](/img/structure/B14265151.png)
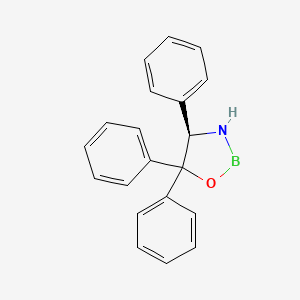
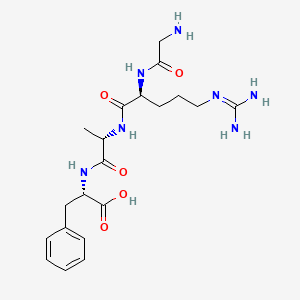
![1-Oxo-2-[(1-phenylpent-4-en-1-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14265163.png)
